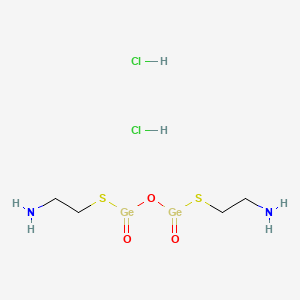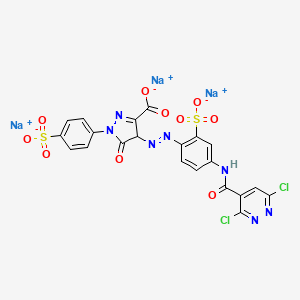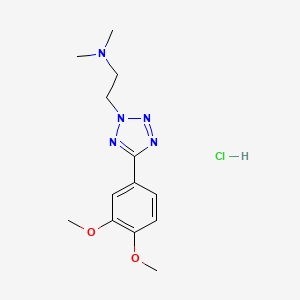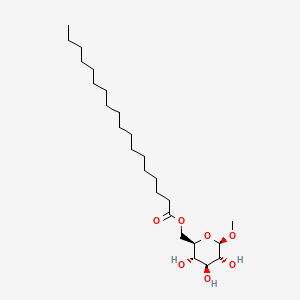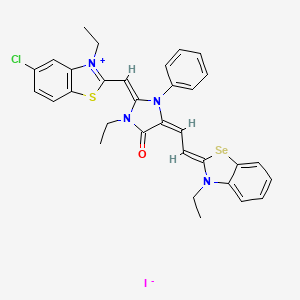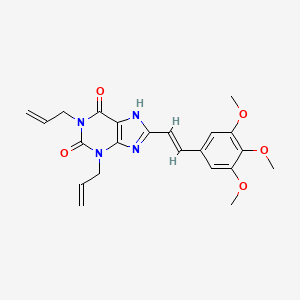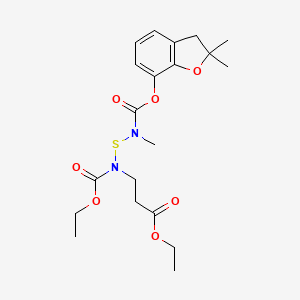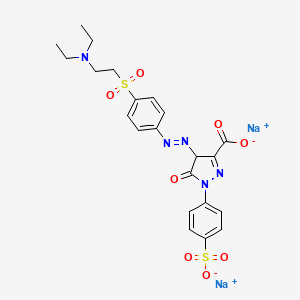
3-Benzyloxyaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyloxyaniline hydrochloride: is an organic compound with the molecular formula C13H13NO·HCl . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyloxy group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Benzylation of 3-Aminophenol: The synthesis of 3-Benzyloxyaniline hydrochloride typically starts with the benzylation of 3-aminophenol.
Hydrochloride Formation: The resulting 3-benzyloxyaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Benzyloxyaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: It can be reduced to form 3-benzyloxyaniline or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3-Benzyloxyaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: 3-Benzyloxyaniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
Mecanismo De Acción
The mechanism of action of 3-Benzyloxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .
Comparación Con Compuestos Similares
4-Benzyloxyaniline: Similar structure but with the benzyloxy group at the para position.
2-Benzyloxyaniline: Similar structure but with the benzyloxy group at the ortho position.
3-Benzyloxyphenol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness:
Propiedades
Número CAS |
81499-33-4 |
|---|---|
Fórmula molecular |
C13H14ClNO |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
3-phenylmethoxyaniline;hydrochloride |
InChI |
InChI=1S/C13H13NO.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9H,10,14H2;1H |
Clave InChI |
DGEPFWPWDZVYEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


